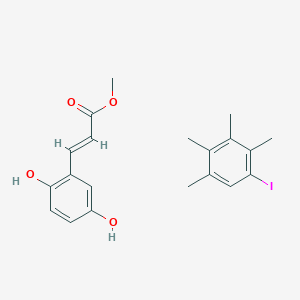
1-iodo-2,3,4,5-tetramethylbenzene;methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-iodo-2,3,4,5-tetramethylbenzene;methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate is a complex organic compound that combines an iodinated aromatic ring with a substituted phenylprop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-iodo-2,3,4,5-tetramethylbenzene can be achieved through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions.
Methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate can be synthesized through the esterification of (E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for these compounds would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic groups in methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate can undergo oxidation to form quinones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The iodine atom in 1-iodo-2,3,4,5-tetramethylbenzene can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of iodine and phenolic groups.
Biology
Pharmaceuticals: Potential use in drug development due to the bioactive phenolic groups.
Biochemical Studies: Used as probes or reagents in biochemical assays.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity. In catalysis, it may act as a ligand or active site in a catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
1-iodo-2,3,4,5-tetramethylbenzene: Similar iodinated aromatic compounds.
Methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate: Similar phenolic esters.
Uniqueness
The combination of an iodinated aromatic ring with a substituted phenylprop-2-enoate ester makes this compound unique, potentially offering a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C20H23IO4 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H13I.C10H10O4/c1-6-5-10(11)9(4)8(3)7(6)2;1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h5H,1-4H3;2-6,11-12H,1H3/b;5-2+ |
InChI Key |
XBYKTCBYPBONPM-UPNXXXCKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)C)C)I.COC(=O)/C=C/C1=C(C=CC(=C1)O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.COC(=O)C=CC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


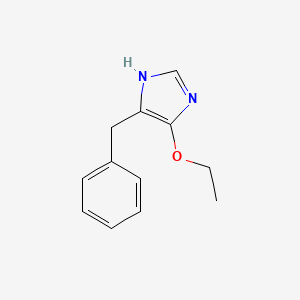
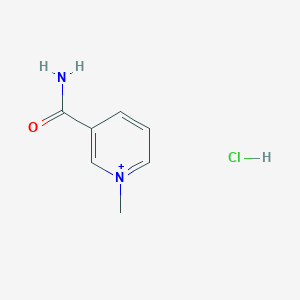
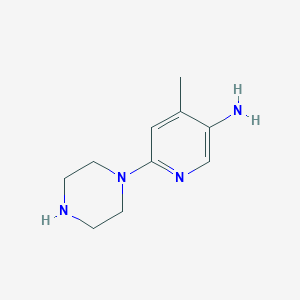
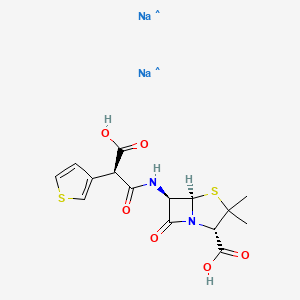
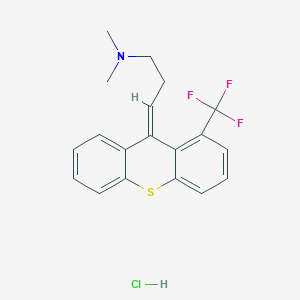
![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)

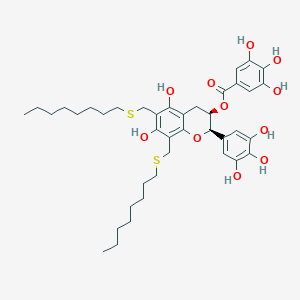
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
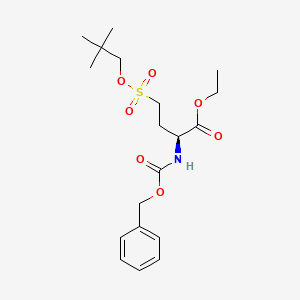
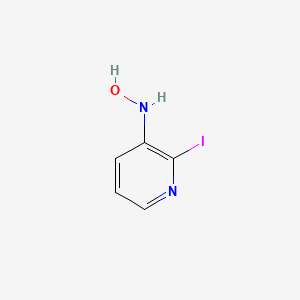
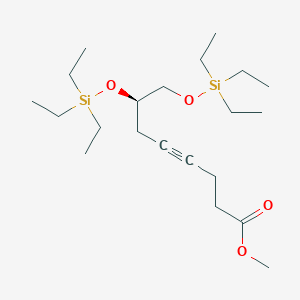
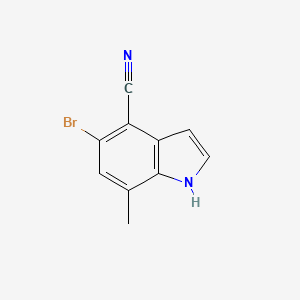
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12825490.png)
